molecular formula C14H15NO2S2 B5758211 4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No.: B5758211
M. Wt: 293.4 g/mol
InChI Key: UFUSASGEGYYYBL-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells. Furthermore, the compound has been studied for its potential use as a fluorescent probe for detecting cysteine and homocysteine in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potential for use in various fields of scientific research. However, one limitation is the lack of understanding of the compound's mechanism of action, which may hinder its further development and application.

Future Directions

There are several future directions for research on 4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as a fluorescent probe for detecting other biomolecules in biological samples. Additionally, its potential applications in drug development and disease treatment should be further explored.

Synthesis Methods

The synthesis method of 4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with ethyl 4-bromo-3-methylbenzoate in the presence of potassium carbonate and copper powder. The reaction takes place in acetonitrile at room temperature, and the resulting product is purified through column chromatography.

Scientific Research Applications

4-(4-ethoxy-3-methylbenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting cysteine and homocysteine in biological samples.

Properties

IUPAC Name

(4Z)-4-[(4-ethoxy-3-methylphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c1-4-17-12-6-5-10(7-9(12)2)8-11-13(16)19-14(15-11)18-3/h5-8H,4H2,1-3H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUSASGEGYYYBL-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)SC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)SC(=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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